Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate
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Description
Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O4S and its molecular weight is 238.64. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Alcohol Dehydrogenase
One of the well-documented applications of derivatives similar to Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate is the inhibition of alcohol dehydrogenase. 4-Methylpyrazole, a closely related compound, has been extensively studied for its potential to inhibit ethanol metabolism, providing valuable insights into managing alcohol intoxication and its complications. It has shown efficacy in rapidly abolishing acetaldehyde accumulation following alcohol ingestion, suggesting its usefulness in acute treatment scenarios (Lindros et al., 1981).
Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetics of similar pyrazole derivatives have been a subject of interest. Studies have elucidated the metabolism of 4-methylpyrazole, identifying metabolites such as 4-hydroxymethylpyrazole and 4-carboxypyrazole. These findings contribute to understanding the drug's behavior in biological systems and its potential applications in medical treatments (Blomstrand & Ohman, 1973).
Corrosion Inhibition
Interestingly, pyrazole derivatives have found applications in the field of corrosion inhibition. Heterocyclic diazoles, including pyrazole compounds, have been studied for their effectiveness in preventing iron corrosion in acidic environments. These compounds exhibit potential as environmentally friendly corrosion inhibitors, making them valuable in industrial applications (Babić-Samardžija et al., 2005).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of pyrazole derivatives, including the chlorination and fluorination of specific pyrazole carboxylates, have been explored. These studies provide a basis for the development of novel compounds with potential applications in pharmaceuticals and other industries. The controlled fluorination of ethyl 1-methylpyrazole-4-carboxylates, for instance, demonstrates the versatility of these compounds in organic synthesis (Makino & Yoshioka, 1988).
Antimicrobial Properties
Additionally, novel halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of pyrazole derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Siddiqui et al., 2013).
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-9-3-4(14(7,11)12)5(8-9)6(10)13-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIBEHWMRVIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.